molecular formula C13H15N5O2S B2794868 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097902-90-2

1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2794868
CAS RN: 2097902-90-2
M. Wt: 305.36
InChI Key: WNFUVJREANDITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Scientific Research Applications

Metabolic Pathways and Disposition

One study reviews the metabolism of arylpiperazine derivatives, highlighting their N-dealkylation and subsequent transformations. While the specific compound is not directly mentioned, this research provides insights into the metabolic fate of structurally related arylpiperazine derivatives, which undergo extensive metabolism, including CYP3A4-dependent N-dealkylation leading to various biological effects due to their interaction with neurotransmitter receptors (Caccia, 2007).

Antimycobacterial Activity

Another study focuses on the anti-mycobacterial activity of piperazine analogues, particularly against Mycobacterium tuberculosis (MTB). This work emphasizes the structural-activity relationship (SAR) of piperazine-based compounds, which have shown potential against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, underscoring the versatility of piperazine as a medicinally significant scaffold in drug design (Girase et al., 2020).

Pharmacological Potential of Piperazine Derivatives

Further research provides an overview of piperazine derivatives for therapeutic use, reflecting on the structural diversity and pharmacological potential of these compounds across a range of therapeutic areas, including antipsychotic, antihistamine, and anticancer applications. This review points out the flexibility of piperazine as a building block in the development of drug-like molecules with diverse pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Analgesic and Anti-inflammatory Agents

Additionally, a review on triazole and thiadiazole derivatives reveals their significance in bioorganic and medicinal chemistry due to a broad spectrum of biological activities. These compounds, including structures similar to the query compound, show promise as analgesic and anti-inflammatory agents. The review suggests that heterocyclic systems containing triazole or thiadiazole fragments are valuable sources of new analgesic and/or anti-inflammatory drugs (Koval et al., 2022).

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c19-13(10-7-11(20-15-10)9-1-2-9)18-5-3-17(4-6-18)12-8-14-21-16-12/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFUVJREANDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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